molecular formula C10H12BrFO B3240519 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol CAS No. 1437780-04-5

2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol

Cat. No.: B3240519
CAS No.: 1437780-04-5
M. Wt: 247.10 g/mol
InChI Key: ITVANIUHYDWBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H12BrFO and a molecular weight of 247.1 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol moiety.

Preparation Methods

The synthesis of 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Methylation: The attachment of a methyl group to the phenyl ring.

Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol include:

    2-(6-Bromo-2-fluoro-3-methylphenyl)ethanol: Differing by the length of the carbon chain.

    2-(6-Bromo-2-fluoro-3-methylphenyl)butan-2-ol: Differing by the length and branching of the carbon chain.

    2-(6-Bromo-2-fluoro-3-methylphenyl)propan-1-ol: Differing by the position of the hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the position of the hydroxyl group, which can influence its reactivity and interactions .

Properties

IUPAC Name

2-(6-bromo-2-fluoro-3-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVANIUHYDWBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(C)(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240905
Record name 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437780-04-5
Record name 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437780-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-fluoro-α,α,3-trimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.